molecular formula C10H11N5O5S2 B2599580 2-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid CAS No. 637326-55-7

2-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid

Cat. No. B2599580
CAS RN: 637326-55-7
M. Wt: 345.35
InChI Key: ZBVNZZFYPCFZNZ-UHFFFAOYSA-N
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Description

The compound “2-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thiazolidinedione-5-acetic acid amides have been synthesized and characterized, and their antimicrobial and cytotoxic properties have been investigated . The synthesis involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .

Scientific Research Applications

Antioxidant Properties

This compound has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. By scavenging these radicals, antioxidants contribute to overall health and may help prevent various diseases .

Anticancer Activity

Researchers have explored the compound’s effects on cancer cells. Preliminary studies suggest that it exhibits promising anticancer properties. Further investigations are needed to understand its mechanisms of action and potential applications in cancer therapy .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. It shows promise against selected strains of microbial species. Antimicrobial agents are essential in combating infections, and this compound’s unique structure warrants further exploration in this field .

Drug Design and Development

Given its intricate structure, researchers may consider using this compound as a scaffold for designing novel drugs. By modifying specific functional groups, scientists can tailor its properties for specific therapeutic purposes. Computational studies and in vitro experiments can guide drug development efforts .

Biochemical Interactions

Understanding how this compound interacts with biological molecules is crucial. Researchers can explore its binding affinity to proteins, enzymes, and receptors. Such insights may lead to targeted therapies or diagnostic tools .

Metabolic Pathways

Investigating the compound’s metabolic fate within the body is essential. Analyzing its enzymatic transformations and potential metabolites can provide valuable information for pharmacokinetics and toxicity assessments .

Agricultural Applications

While less explored, compounds like this one could have applications in agriculture. They might influence plant growth, disease resistance, or stress tolerance. Research in this area could yield innovative solutions for sustainable farming practices .

Mechanism of Action

The mechanism of action of this compound is not well-understood due to the lack of available research .

Future Directions

The future research directions could involve a detailed study of the synthesis, characterization, and biological activity of this compound. This could include investigating its potential antimicrobial, antifungal, and cytotoxic properties .

properties

IUPAC Name

2-[[2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O5S2/c16-6(11-2-7(17)18)1-4-8(19)13-9(22-4)15-14-5-3-21-10(20)12-5/h4H,1-3H2,(H,11,16)(H,17,18)(H,12,14,20)(H,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVNZZFYPCFZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)NCC(=O)O)NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NCC(=O)O)/NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid

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